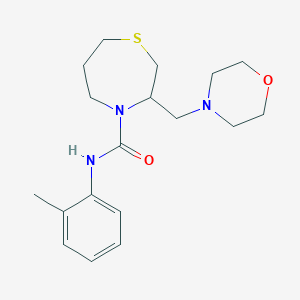
3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a tolyl group, which is a functional group derived from toluene and has the general formula CH3C6H4−R . The compound also includes a thiazepane ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the introduction of the tolyl group, and the formation of the thiazepane ring and the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The morpholine ring and the thiazepane ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups it contains. For example, the morpholine ring could potentially undergo reactions at the nitrogen atom, and the carboxamide group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the morpholine ring could potentially make the compound more soluble in water .Scientific Research Applications
Synthetic Methodologies and Derivative Synthesis Research on morpholin-2-one derivatives, such as the efficient synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives, highlights the compound's role in synthetic chemistry. This synthesis involves a one-pot procedure using commercially available glycolaldehyde dimer, alpha-amino acids, and isocyanides through the Ugi five-center three-component reaction (U-5C-3CR) (Kim et al., 2001). Similarly, the synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, further demonstrates the versatility of morpholine derivatives in creating enantiomerically pure compounds (Kogami & Okawa, 1987).
Polymer Science In the field of polymer science, morpholine-2,5-dione derivatives have been utilized to create biodegradable polyesteramides with pendant functional groups. These derivatives are synthesized from N-[(2RS)-bromopropionyl]-L-amino acids and are used in ring-opening copolymerization processes to produce polymers with potential applications in biodegradable materials (Veld, Dijkstra & Feijen, 1992).
Material Science and Corrosion Inhibition Morpholine and piperazine-based carboxamide derivatives, including N-(2-chloroethyl)morpholine-4-carboxamide (NCMC), have been studied as corrosion inhibitors for mild steel in acidic media. These studies reveal that such compounds form protective films on metal surfaces, thereby inhibiting corrosion. The effectiveness of these inhibitors varies with concentration and temperature, suggesting a physisorption mechanism (Nnaji et al., 2017).
Antimicrobial and Antitumor Activities Morpholine derivatives have been investigated for their antimicrobial and antitumor activities. For example, the synthesis of 1,2,4-triazole derivatives containing a morpholine moiety demonstrated antimicrobial properties against various pathogens. The structural variations in these compounds influence their biological activity, showcasing the potential for morpholine derivatives in developing new antimicrobial agents (Sahin et al., 2012). Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have shown antitumor activity, inhibiting the proliferation of cancer cell lines, which points to the therapeutic potential of morpholine derivatives in cancer research (Hao et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methylphenyl)-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-5-2-3-6-17(15)19-18(22)21-7-4-12-24-14-16(21)13-20-8-10-23-11-9-20/h2-3,5-6,16H,4,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLKZHERBEZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinomethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2650622.png)
![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)

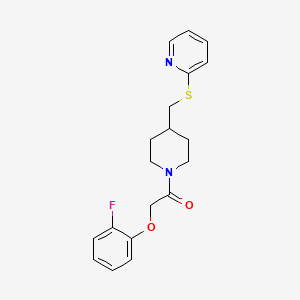
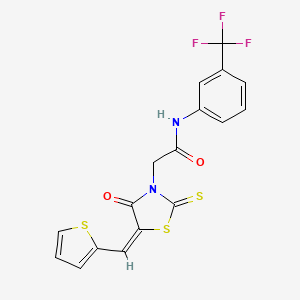
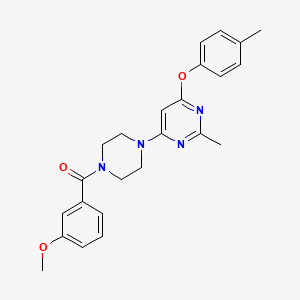
![N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]acetamide](/img/structure/B2650633.png)
![Ethyl 2-({[(6-pyridin-4-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2650638.png)
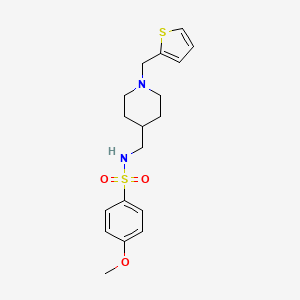
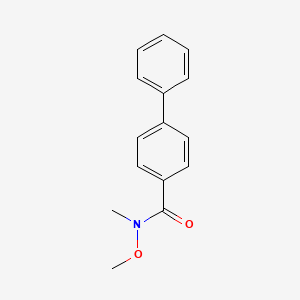
![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)